molecular formula C14H12Cl2N2S B5812765 N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea

Cat. No. B5812765
M. Wt: 311.2 g/mol
InChI Key: QWTLBCRWROLMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea (CBPT) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBPT is a thiourea derivative, which is a class of organic compounds that have been studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act through various pathways in the body. This compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair. This compound has also been shown to activate certain signaling pathways such as the JNK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. This compound has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. This compound has also been shown to reduce inflammation in animal models, which is a desirable effect in various diseases such as arthritis. Additionally, this compound has been shown to improve glucose tolerance in animal models, which is a desirable effect in diabetes treatment.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea has several advantages for lab experiments, such as its ability to inhibit the growth of cancer cells and induce apoptosis. This compound is also relatively easy to synthesize and purify, which makes it a useful compound for research. However, this compound has some limitations for lab experiments, such as its potential toxicity and limited solubility in water. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea. One direction is to further investigate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Another direction is to develop more potent and selective this compound derivatives for improved efficacy and reduced toxicity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, reduce inflammation, and improve glucose tolerance in animal models. This compound has several advantages for lab experiments, such as its ability to inhibit the growth of cancer cells and induce apoptosis. However, this compound has some limitations for lab experiments, such as its potential toxicity and limited solubility in water. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzyl chloride and 3-chlorophenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction yields this compound as a white solid, which can be purified by recrystallization. The chemical structure of this compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)thiourea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in diabetes treatment, as it has been shown to improve glucose tolerance in animal models.

properties

IUPAC Name

1-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2S/c15-11-6-4-10(5-7-11)9-17-14(19)18-13-3-1-2-12(16)8-13/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTLBCRWROLMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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